2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Brand Name: Vulcanchem
CAS No.: 1344347-84-7
VCID: VC2839641
InChI: InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3
SMILES: CC(CC1=CC=NN1C)C=O
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal

CAS No.: 1344347-84-7

Cat. No.: VC2839641

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal - 1344347-84-7

Specification

CAS No. 1344347-84-7
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 2-methyl-3-(2-methylpyrazol-3-yl)propanal
Standard InChI InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3
Standard InChI Key ACKFOTCTHFASHN-UHFFFAOYSA-N
SMILES CC(CC1=CC=NN1C)C=O
Canonical SMILES CC(CC1=CC=NN1C)C=O

Introduction

Chemical Structure and Physical Properties

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal consists of a 1-methyl-1H-pyrazol-5-yl group connected to a 2-methylpropanal moiety. This structure creates a molecule with both aromatic and carbonyl functionalities, providing diverse chemical reactivity.

Basic Identification Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1344347-84-7
Molecular FormulaC8H12N2O
Molecular Weight152.20 g/mol
InChI KeyACKFOTCTHFASHN-UHFFFAOYNA-N
Purity (Commercial Grade)95%

Synthesis Methodologies

Purification and Characterization

Purification of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal likely involves standard organic chemistry techniques such as column chromatography, recrystallization, or distillation. Characterization would typically employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

These techniques would confirm the structure and purity of the synthesized compound, which is particularly important if it is intended for use in biological testing or as a pharmaceutical intermediate.

Comparative Analysis with Related Pyrazole Compounds

Structural Comparison with Other Pyrazole Derivatives

The following table compares 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal with other pyrazole derivatives to highlight structural and functional relationships:

CompoundCore StructureFunctional GroupsDistinguishing Features
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanalPyrazoleAldehyde, MethylPropyl linker between pyrazole and aldehyde
5-aminopyrazolesPyrazoleAminoPrimary amino group at 5-position
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-olPyrazoleHydroxyl, TrifluoromethylCF₃ group increasing acidity and lipophilicity

This comparison demonstrates how the specific functional groups and substitution patterns on the pyrazole ring system can significantly alter the physical properties and potential applications of these compounds.

Chemical Reactivity Patterns

The reactivity of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal would primarily be determined by:

  • The aldehyde group - susceptible to nucleophilic addition reactions, reduction to alcohols, oxidation to carboxylic acids, and condensation reactions

  • The pyrazole ring - capable of electrophilic aromatic substitution reactions, though with different regioselectivity than benzene

  • The methyl groups - potential sites for oxidation or radical functionalization

These reaction patterns create diverse opportunities for using this compound as a building block in synthetic chemistry, particularly for creating more complex heterocyclic systems.

Analytical Methods and Characterization

Spectroscopic Identification

For accurate identification and purity assessment of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal, several analytical techniques would be employed:

Analytical TechniqueExpected Key FeaturesUtility in Analysis
¹H NMRSignals for pyrazole H, aldehyde H, methyl groupsStructure confirmation, purity assessment
¹³C NMRCarbonyl carbon signal, pyrazole ring carbonsCarbon skeleton verification
IR SpectroscopyC=O stretch (~1700 cm⁻¹), pyrazole ring vibrationsFunctional group confirmation
Mass SpectrometryMolecular ion peak at m/z 152, fragmentation patternMolecular weight confirmation

These analytical approaches provide complementary information that together can conclusively establish the identity and purity of the compound, which is essential for both research applications and quality control in production.

Physical Property Determination

Physical properties of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal that would typically be characterized include:

  • Melting/boiling point

  • Solubility profile in various solvents

  • Partition coefficient (LogP) indicating lipophilicity

  • Stability under various conditions (temperature, pH, light)

These properties are crucial for determining appropriate handling, storage, and application conditions for the compound in research settings.

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